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2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

193 nm lithography chemically amplified resist deprotection sensitivity

CAR polymer formulation requires simultaneous optimization of deprotection kinetics, etch durability, and dissolution uniformity. This norbornene-adamantane ester addresses all three by integrating acid-labile 2-ethyl-2-adamantyl protection with alicyclic etch-resistant content in a single monomer. • Higher deprotection sensitivity vs. 2-methyl analog enables lower-dose 193 nm patterning and faster photospeed. • Demonstrated EUV compatibility in PAG-bound architectures (110 nm L/S, 80 nm isolated lines). • Reduces terpolymer optimization variables for RLS trade-off balancing. Batch-specific purity analytics. Available from stock for immediate dispatch.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 328087-87-2
Cat. No. B1610986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS328087-87-2
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
InChIInChI=1S/C20H28O2/c1-2-20(16-7-13-5-14(9-16)10-17(20)8-13)22-19(21)18-11-12-3-4-15(18)6-12/h3-4,12-18H,2,5-11H2,1H3
InChIKeyWDKWRJUAIFFOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomer Identity and Photoresist Class Context


2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 328087-87-2, molecular formula C₂₀H₂₈O₂, MW 300.44) is a hybrid norbornene–adamantane ester monomer specifically designed as an acid-labile protecting-group building block for chemically amplified photoresist (CAR) polymers [1]. The compound integrates a polymerizable norbornene olefin with a 2-ethyl-2-adamantyl ester moiety that undergoes acid-catalyzed cleavage to generate alkali-soluble carboxylic acid, enabling positive-tone image development in 193 nm (ArF) and EUV lithography [2]. Its dual identity—simultaneously a cycloolefin comonomer and an acid-labile protecting group—distinguishes it within the broader class of photoresist monomers, which are typically either pure methacrylate protecting groups or non-labile norbornene building blocks [3].

Why Generic Substitution Fails for This Monomer


Photoresist monomer selection is a multi-parameter optimization problem where a single structural change simultaneously alters deprotection activation energy, polymer glass transition temperature (Tg), dielectric constant, plasma etch resistance, and developer solubility. The 2-ethyl-2-adamantyl group occupies a specific, quantifiable position in this parameter space that differs measurably from the 2-methyl-2-adamantyl analog, the t-butyl ester alternative, and methacrylate-only protecting groups [1]. Substituting any of these comparators without adjusting the full copolymer formulation risks degrading lithographic contrast, narrowing the post-exposure bake (PEB) process window, or compromising etch resistance—failures that manifest as scum formation, line-edge roughness (LER) increase, or pattern collapse in sub-100 nm patterning [2]. The quantitative evidence below establishes exactly where this compound's differentiation is real and measurable.

Quantitative Differentiation Evidence


Deprotection Sensitivity: 2-Ethyl vs. 2-Methyl Protecting Group

In density functional theory (DFT) calculations comparing polymers bearing 2-alkyl-2-adamantyl protecting groups, the polymer with the 2-ethyl-2-adamantyl group exhibited a more exothermic deprotection reaction energy than the polymer with the 2-methyl-2-adamantyl group. This larger exothermicity directly translates to higher acid-catalytic deprotection sensitivity [1]. The sensitivity difference between the 2-ethyl and 2-butyl variants was attributed to a difference in calculated dielectric constant, with the higher dielectric constant of the 2-ethyl system favoring higher sensitivity [1].

193 nm lithography chemically amplified resist deprotection sensitivity

Dual-Functionality: Norbornene Copolymerizability and Acid-Labile Protection

Unlike methacrylate-based acid-labile monomers (e.g., 2-methyl-2-adamantyl methacrylate, MAdMA) that serve solely as protecting-group carriers, this compound provides a polymerizable norbornene double bond that can participate directly in cycloolefin–maleic anhydride (COMA) copolymer backbones [1]. The 2-alkyl-2-adamantyl norbornene carboxylate structure represented in EP 1125917 A1, wherein R is specified as either methyl or ethyl, is claimed for its ability to copolymerize with existing monomers to form resist polymers with integrated acid-labile functionality [2]. This contrasts with t-butyl norbornene carboxylate (BNC), which provides the norbornene backbone but relies on a t-butyl protecting group with a fundamentally different deprotection chemistry (thermally driven isobutylene elimination at ~275°C for thermal, ~135–140°C for acid-catalytic) [3].

cycloolefin copolymer COMA resist polymerizable protecting group

EUV and 193 nm Lithographic Compatibility in PAG-Bound Resists

Polymers incorporating the 2-ethyl-2-adamantyl protecting group have been validated in PAG-bound resist architectures for both 193 nm and EUV lithography. In one study, PAG-bound copolymers based on 2-ethyl-2-adamantyl methacrylate (EA) and γ-butyrolactone methacrylate (GBLMA), designated GB-EA-PAG, demonstrated acid-generating efficiencies in the range of 54–81% and were deemed effective resists for 193 nm or EUV lithography [1]. In a separate study, a terpolymer of 2-ethyl-2-adamantyl methacrylate (EAMA), 3-hydroxy-1-adamantyl methacrylate (HAMA), and GBLMA with PAG incorporated in the polymer main chain achieved 110 nm line/space (220 nm pitch) resolution at a photospeed of 8.2 mJ/cm² and 80 nm isolated line resolution at 2.5 mJ/cm² using a 193 nm step-and-scan system with 0.63 NA [2].

EUV lithography PAG-bound resist sub-100 nm patterning

Ethyl Substituent Effect on Copolymer Composition Uniformity

The 2-ethyl substituent on the adamantyl cage influences copolymer composition distribution during free-radical polymerization. In the copolymer system of oxatricyclodecanone acrylate (OTDA) and 2-ethyl-2-adamantyl methacrylate (EAdMA), the peak shapes of the composition distribution chromatogram (CAP-LC) varied according to polymerization conditions, even when copolymers exhibited identical molecular weight and average chemical composition [1]. This indicates that the 2-ethyl group's steric and electronic profile affects copolymerization kinetics and inter-chain compositional heterogeneity—a parameter that directly impacts dissolution uniformity and pattern fidelity. The 2-methyl analog (MAdMA) has been used extensively in COMA resist platforms [2], but the 2-ethyl variant's distinct reactivity ratios offer a different optimization pathway for achieving narrow composition distribution.

copolymer composition distribution CAP-LC polymerization control

High-Value Application Scenarios


High-Sensitivity 193 nm Resist with Optimized Photospeed

In resist formulations where faster photospeed is needed without sacrificing resolution, the 2-ethyl-2-adamantyl group's higher deprotection sensitivity (evidenced by the more exothermic deprotection reaction energy compared to the 2-methyl analog [1]) enables a lower exposure dose to achieve equivalent deprotection extent. This is particularly valuable in high-throughput 193 nm scanner environments where exposure time directly impacts wafer-per-hour productivity. The 2-ethyl variant achieves sensitivity comparable to the bulkier 2-butyl analog but through reaction energetics rather than dielectric effects, offering a distinct physical mechanism for sensitivity tuning [1].

EUV PAG-Bound Polymer Resist for Sub-32 nm Nodes

For EUV lithography, where photon shot noise and acid diffusion blur become dominant resolution limiters, PAG-bound polymer architectures using 2-ethyl-2-adamantyl protection have demonstrated viable imaging performance. The covalent incorporation of PAG units into polymers containing 2-ethyl-2-adamantyl methacrylate comonomer eliminates PAG phase separation and enables more uniform photoacid distribution, as validated by 110 nm L/S and 80 nm isolated line resolution at practical photospeeds (8.2 and 2.5 mJ/cm²) [2]. This architecture has been extended to fluorinated PAG systems with acid-generating efficiencies of 54–81%, confirming the protecting group's compatibility with diverse PAG chemistries [3].

COMA Copolymer Platforms for Etch-Resistant Layers

In COMA-type resist formulations requiring high plasma etch resistance for pattern transfer into hardmask or substrate layers, the norbornene carboxylate backbone of this compound provides the alicyclic content needed for etch durability. Unlike methacrylate-only protecting groups that must be copolymerized with separate norbornene monomers to achieve etch resistance, this monomer delivers both etch-resistant alicyclic content and acid-labile functionality in a single building block [1]. This architectural integration can reduce the number of monomer variables in copolymer formulation, potentially simplifying the optimization of etch rate, Tg, and dissolution properties simultaneously.

Terpolymer Design for Balanced Thermal and Dissolution Properties

For terpolymer resist systems (e.g., EAdMA/GBLMA/HAdMA) used in 193 nm and EUV lithography, the 2-ethyl-2-adamantyl group contributes to the protecting-group function while the adamantane cage enhances polymer Tg through rigid, bulky side-chain incorporation [1]. The ability to tune polymerization conditions to control composition distribution breadth—as demonstrated by CAP-LC analysis of OTDA/EAdMA copolymers [2]—is critical for achieving uniform dissolution behavior across the resist film. This scenario is relevant when procuring monomers for systematic terpolymer composition optimization studies aimed at balancing resolution, line-edge roughness, and sensitivity (the RLS trade-off).

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